molecular formula C10H15NO2 B1594803 Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 33369-47-0

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No.: B1594803
CAS No.: 33369-47-0
M. Wt: 181.23 g/mol
InChI Key: PISHKRUMARWBKY-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and acetyl groups attached to the pyrrole ring, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,4-dimethyl-1H-pyrrole-2-acetate typically involves the reaction of ethyl acetoacetate with 2,5-dimethylpyrrole. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through a condensation mechanism. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure higher yields and purity by maintaining optimal reaction conditions and minimizing side reactions. The use of automated reactors and precise control of temperature and pressure are crucial for large-scale synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylates.

    Reduction: Reduction of this compound can lead to the formation of pyrrolidine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,4-dimethyl-1H-pyrrole-2-acetate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

    1,4-Dimethyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the ethyl group.

    Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar structure with different substitution pattern on the pyrrole ring.

Uniqueness: Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and acetyl groups enhances its solubility and interaction with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-(1,4-dimethylpyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-13-10(12)6-9-5-8(2)7-11(9)3/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISHKRUMARWBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186988
Record name Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33369-47-0
Record name 1H-Pyrrole-2-acetic acid, 1,4-dimethyl-, ethyl ester
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Record name Ethyl 1,4-dimethylpyrrole-2-acetate
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Record name Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
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Record name Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
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Record name ETHYL 1,4-DIMETHYLPYRROLE-2-ACETATE
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Synthesis routes and methods I

Procedure details

To 50 grams of a solution of 20% ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate (10 grams, 40 mmoles) in toluene containing 2.4 ml of absolute ethanol (1.9 grams, 41 mmoles) were added, dropwise, over 20 minutes, 8.6 ml of 96% sulfuric acid (15 grams, 160 mmoles, containing 0.63 gram, 35 mmoles of water). During the addition, the temperature of the reaction mixture rose to about 50° C., and the mixture became heterogeneous. The reaction mixture was then heated in an oil bath at 75°-80° C. for 75 minutes with stirring. Gas evolution was observed. The reaction mixture was then diluted with 25 ml of toluene and cooled to 5° C. Then 75 ml of ice water was added in one portion with vigorous stirring. After five minutes, the organic layer was separated and dried with magnesium sulfate. Gas chromatographic analysis indicates the toluene contained 9% ethyl 1,4-dimethylpyrrole-2 -acetate. The toluene was removed by vacuum distillation at 100 mm of mercury followed by vacuum distillation of the residue at 1 mm of mercury to give a fraction which weighed 5.5 grams. This corresponds to a 78% yield of ethyl 1,4-dimethylpyrrole-2-acetate.
[Compound]
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50 g
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10 g
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1.9 g
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8.6 mL
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75 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 5.48 ml (0.042 mol) sample of diethyl sulfate was added to a suspension of 6.12 g (0.040) of 1,4-dimethylpyrrole-2-acetic acid and 16.6 g (0.12 mol) of potassium carbonate in 50 ml of DMSO. The mixture was stirred for 6 hours at room temperature. It was poured into water and extracted with ether. The ether extract was washed with brine, dried (MgSO4) and the solvent was evaporated in vacuo. The oily residue was distilled to give 6.0 g of ethyl 1,4-dimethylpyrrole-2-acetate, bp 68° at 0.005 Torr as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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